molecular formula C11H13IN2O B8243820 1-Cyclopropyl-3-(4-iodobenzyl)urea

1-Cyclopropyl-3-(4-iodobenzyl)urea

Cat. No.: B8243820
M. Wt: 316.14 g/mol
InChI Key: QAXFVVQIUOEQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(4-iodobenzyl)urea is an organic compound that belongs to the class of urea derivatives It features a cyclopropyl group and a 4-iodobenzyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(4-iodobenzyl)urea typically involves the reaction of cyclopropylamine with 4-iodobenzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

Cyclopropylamine+4-Iodobenzyl isocyanateThis compound\text{Cyclopropylamine} + \text{4-Iodobenzyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+4-Iodobenzyl isocyanate→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-iodobenzyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidation states of the urea compound.

Scientific Research Applications

1-Cyclopropyl-3-(4-iodobenzyl)urea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Research: It is employed in studies investigating the biological activity of urea derivatives, including their potential as enzyme inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-iodobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and 4-iodobenzyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea: This compound is similar in structure but features a fluorine atom instead of a benzyl group.

    1-Cyclopropyl-3-(4-chlorobenzyl)urea: This compound has a chlorine atom in

Properties

IUPAC Name

1-cyclopropyl-3-[(4-iodophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFVVQIUOEQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.